molecular formula C25H25ClN2O5 B12135403 1-[3-(Dimethylamino)propyl]-5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d] furan-2-yl)carbonyl]-3-pyrrolin-2-one

1-[3-(Dimethylamino)propyl]-5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d] furan-2-yl)carbonyl]-3-pyrrolin-2-one

Cat. No.: B12135403
M. Wt: 468.9 g/mol
InChI Key: TVMOEFXDZYHKJH-UHFFFAOYSA-N
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Description

1-[3-(Dimethylamino)propyl]-5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Dimethylamino)propyl]-5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include dimethylamine, chlorobenzene, and methoxybenzo[d]furan .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Dimethylamino)propyl]-5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as acidic or basic environments, and may involve solvents like dichloromethane or ethanol. The choice of reagents and conditions depends on the desired reaction and the functional groups involved .

Major Products Formed

The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-[3-(Dimethylamino)propyl]-5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Dimethylamino)propyl]-5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate various pathways, leading to specific biological effects. The compound’s structure allows it to bind to specific sites, influencing the activity of the target molecules .

Properties

Molecular Formula

C25H25ClN2O5

Molecular Weight

468.9 g/mol

IUPAC Name

2-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H25ClN2O5/c1-27(2)11-6-12-28-21(15-7-4-9-17(26)13-15)20(23(30)25(28)31)22(29)19-14-16-8-5-10-18(32-3)24(16)33-19/h4-5,7-10,13-14,21,30H,6,11-12H2,1-3H3

InChI Key

TVMOEFXDZYHKJH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC(=CC=C4)Cl

Origin of Product

United States

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